4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that features a thieno[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents, inert atmospheres (such as nitrogen or argon), and specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and electrophiles (such as halogens or nitro groups). The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonitrile group can produce primary amines .
Scientific Research Applications
4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and phenyl groups can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function. Additionally, the carbonitrile group can participate in nucleophilic addition reactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile
- 3-(4-hydroxy-3-methoxyphenyl)propionic acid
- 7-hydroxy-3-phenyl-4H-benzopyran-4-one
Uniqueness
4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile is unique due to its specific arrangement of functional groups and the presence of the thieno[2,3-b]pyridine core.
Properties
Molecular Formula |
C20H16N2O3S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H16N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,14,17-18,20,23-24H,(H,22,25) |
InChI Key |
KSKAHDXYKQQNAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4C3C(C(C(=O)N4)C#N)O)O |
Origin of Product |
United States |
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